(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Chiral Chemistry Medicinal Chemistry Stereospecific Synthesis

Procure the stereodefined (S)-enantiomer (CAS 2059909-23-6) for chiral precision. Distinct from racemic CAS 1310826-31-3, this single enantiomer ensures reliable outcomes in asymmetric catalysis, chiral recognition, and antifungal SAR studies. Avoid racemic variables. For R&D use requiring defined 3D orientation.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B13185267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(CC1=CN(N=N1)CC2=CC=CC=C2)O
InChIInChI=1S/C12H15N3O/c1-10(16)7-12-9-15(14-13-12)8-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3/t10-/m0/s1
InChIKeyYGJMOSPDNIYPQB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol: A Chiral 1,2,3-Triazole Alcohol Scaffold for Stereospecific Medicinal Chemistry


(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059909-23-6) is a chiral secondary alcohol featuring a 1,4-disubstituted 1,2,3-triazole core with a benzyl N-substituent . Its molecular formula is C12H15N3O, with a molecular weight of 217.27 g/mol . The compound belongs to a class of hydroxyl‑triazoles that are valuable in medicinal chemistry as scaffolds for antifungal agents and as ligands in asymmetric catalysis [1].

Why Generic Substitution with Racemic 1-Benzyl-1,2,3-triazol-4-yl-propan-2-ol (CAS 1310826-31-3) Is Scientifically Inadvisable


Direct substitution of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059909-23-6) with its racemic counterpart, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1310826-31-3) , is scientifically unsound. While both compounds share identical molecular formulas (C12H15N3O, MW: 217.27) and SMILES notations (CC(O)Cc1cn(Cc2ccccc2)nn1) [1], they are fundamentally distinct chemical entities. The (S)-enantiomer presents a specific three-dimensional orientation of the chiral secondary alcohol group that is critical for stereospecific interactions with biological targets, such as enzymes or receptors. In contrast, the racemic mixture (CAS 1310826-31-3) contains equal parts of the (R)- and (S)-enantiomers. Given that enantiomers can exhibit profoundly different biological activities—a principle well-documented in pharmaceutical science [2]—relying on the racemate for applications requiring stereochemical precision introduces an uncontrolled variable. This can lead to unpredictable outcomes, including reduced potency, altered selectivity, or unforeseen toxicity, thereby compromising the integrity and reproducibility of research findings [3].

Quantitative Differentiation of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Comparative Evidence for Informed Procurement


Stereochemical Purity vs. Racemate: Procurement for Chiral Applications

Procurement of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059909-23-6) offers a defined stereochemical configuration as a single (S)-enantiomer. This contrasts with the racemic mixture, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1310826-31-3), which provides equal amounts of (R)- and (S)-enantiomers . The specification of a single enantiomer is critical for applications requiring stereochemical precision, such as asymmetric catalysis or studies of stereospecific biological interactions [1].

Chiral Chemistry Medicinal Chemistry Stereospecific Synthesis

Antibacterial Selectivity of Structurally Related Triazoles: An Inferential Framework

A direct, head-to-head antibacterial study for (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is not available. However, class-level inference can be drawn from studies on structurally related 1-benzyl-1,2,3-triazole alcohols. For instance, 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol demonstrated selective moderate inhibition against Escherichia coli AO11, E. coli AO15, and Salmonella enterica serovar Typhi, while 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol showed selective activity against Staphylococcus aureus [1][2]. This suggests that subtle modifications to the alcohol-containing side chain on the 1-benzyl-1,2,3-triazole core can confer specific antibacterial selectivity profiles. The (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol scaffold, with its specific chiral secondary alcohol, offers a unique structural starting point for exploring and optimizing these selective interactions, differentiating it from the propan-1-ol and cyclopentanol analogs.

Antibacterial Structure-Activity Relationship Drug Discovery

Pharmacokinetic Profile of Chiral Benzyl-Triazole Alcohols: An ADME Comparison

Direct experimental ADME data for the target compound are not currently available. However, in silico predictions serve as a valuable comparator for preliminary lead selection. Computational analysis of ten triazole derivative compounds, a class that includes benzyl-triazoles, was performed using SwissADME [1]. Key parameters like physicochemical properties, lipophilicity, water solubility, and drug-likeness were evaluated. While the specific values for this compound are not reported in the source, its procurement provides the means to experimentally validate or refute such computational models for this specific chiral scaffold. This is in contrast to simply relying on class-level predictions without a specific compound to test.

ADME Pharmacokinetics Drug-likeness

Accessibility and Characterization: Key Differentiators for Research-Grade Material

The compound (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059909-23-6) is a commercially available, research-grade chemical . This accessibility distinguishes it from many chiral triazole alcohols that are only described in synthetic literature and must be prepared in-house [1]. The availability of a commercial source reduces the barrier to entry for exploring this specific scaffold, saving significant time and resources compared to developing a custom asymmetric synthesis [2].

Chemical Synthesis Analytical Characterization Research Reagent

Procurement-Driven Application Scenarios for (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol


Asymmetric Catalysis Ligand Development

The chiral nature of this compound, established in Section 3, positions it as a candidate for developing novel chiral ligands for asymmetric catalysis. The triazole ring can act as a coordinating group, and the chiral alcohol can be a stereodirecting element. Its use could lead to new catalysts for enantioselective reactions, a critical area in pharmaceutical and agrochemical synthesis [1].

Stereospecific Antifungal Lead Optimization

Given the established potential of triazole alcohols as antifungal scaffolds , this single (S)-enantiomer can be used in structure-activity relationship (SAR) studies. Researchers can systematically modify the molecule to optimize its antifungal potency and selectivity, avoiding the confounding effects of a racemic mixture, as highlighted in Section 2 .

Experimental Validation of ADME/Tox Predictions

As discussed in Section 3, in silico models predict ADME properties for triazole derivatives. This compound serves as a physical probe to validate these predictions experimentally. Generating empirical data on its metabolic stability, permeability, and toxicity is essential for assessing its viability as a drug lead and for refining computational models [2].

Probe for Chiral Recognition Studies

The defined (S)-stereochemistry of this compound makes it a valuable probe for investigating chiral recognition phenomena. It can be used to study enantioselective binding to biological targets (e.g., enzymes, receptors) or to develop chiral stationary phases for chromatography, directly leveraging the differentiation over the racemate outlined in Section 3 .

Technical Documentation Hub

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